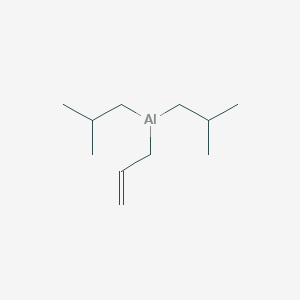![molecular formula C12H9NO3S2 B14356576 4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid CAS No. 90829-81-5](/img/structure/B14356576.png)
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid is a chemical compound that features a benzoic acid moiety linked to a pyridine ring through a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid typically involves the formation of the disulfide bond between the benzoic acid derivative and the pyridine derivative. One common method involves the oxidation of thiol precursors in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Nitrated or halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid exerts its effects is primarily through its disulfide bond. This bond can undergo redox reactions, making the compound a potential redox-active agent. The molecular targets and pathways involved may include thiol-containing proteins and enzymes, which can be modulated by the redox state of the disulfide bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(pyridin-4-yl)benzoic acid
- 4-(1H-pyrazol-4-yl)benzoic acid
- 4-(2-cyanopropan-2-yl)benzoic acid
Uniqueness
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid is unique due to its disulfide bond, which imparts distinct redox properties. This differentiates it from other similar compounds that may lack this functional group and, consequently, the associated redox activity.
Propriétés
Numéro CAS |
90829-81-5 |
|---|---|
Formule moléculaire |
C12H9NO3S2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
4-[(1-oxidopyridin-1-ium-2-yl)disulfanyl]benzoic acid |
InChI |
InChI=1S/C12H9NO3S2/c14-12(15)9-4-6-10(7-5-9)17-18-11-3-1-2-8-13(11)16/h1-8H,(H,14,15) |
Clé InChI |
OGFPSBMWIQOPDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C(=C1)SSC2=CC=C(C=C2)C(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
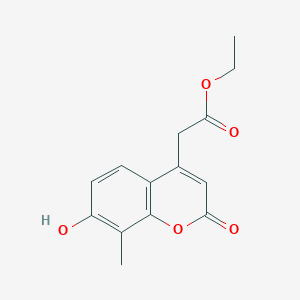
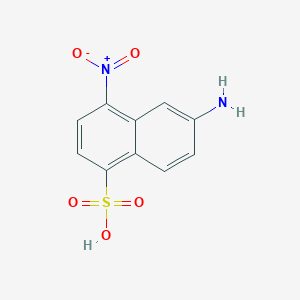
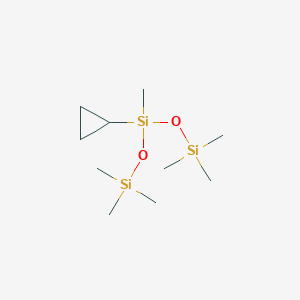

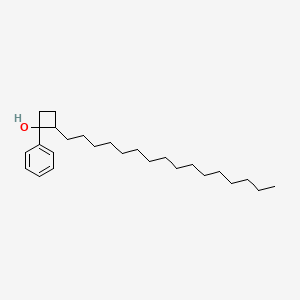
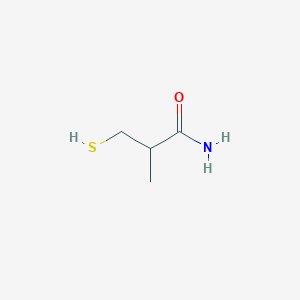
methanone](/img/structure/B14356559.png)
